molecular formula C11H13ClO2 B8508111 4-Isopropoxy-3-methyl-benzoyl chloride

4-Isopropoxy-3-methyl-benzoyl chloride

Cat. No.: B8508111
M. Wt: 212.67 g/mol
InChI Key: KRFPONNFGVLAQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Note: The evidence provided refers to 4-Isopropoxy-3-methoxybenzyl chloride (CAS: 1036588-32-5), a benzyl chloride derivative with isopropoxy (-OCH(CH₃)₂) and methoxy (-OCH₃) substituents. The queried compound, "4-Isopropoxy-3-methyl-benzoyl chloride," differs in both functional group (benzoyl chloride, containing a carbonyl-Cl) and substituent (methyl instead of methoxy). Due to this discrepancy, the comparison below will focus on structurally related benzyl chloride derivatives from the evidence.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

3-methyl-4-propan-2-yloxybenzoyl chloride

InChI

InChI=1S/C11H13ClO2/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3

InChI Key

KRFPONNFGVLAQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)Cl)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Properties of 4-Isopropoxy-3-methoxybenzyl Chloride (CAS: 1036588-32-5):

  • Molecular Formula : C₁₁H₁₅ClO₂
  • Molecular Weight : 214.69 g/mol
  • Purity : ≥98% (as per industrial standards)
  • Applications : Pharmaceutical intermediate, likely used in synthesizing bioactive molecules due to its reactive benzyl chloride group .

Comparison with Structurally Similar Compounds

The following compounds are structurally related to 4-Isopropoxy-3-methoxybenzyl chloride, differing in substituents or backbone (Table 1). Data sourced from pharmaceutical intermediate catalogs and synthesis protocols .

Table 1: Structural and Functional Comparison of Related Benzyl Chloride Derivatives

Compound Name (CAS) Molecular Formula Substituents Key Differences Potential Applications
4-Isopropoxy-3-methoxybenzyl chloride (1036588-32-5) C₁₁H₁₅ClO₂ 4-OCH(CH₃)₂, 3-OCH₃ Reference compound Pharma intermediates, custom synthesis
(2R)-2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutan-1-ol (172900-70-8) C₁₈H₃₀O₄ 4-OCH₃, 3-OCH₂CH₂CH₂OCH₃ Longer alkoxy chain, chiral alcohol Drug candidates (e.g., β-blockers)
3-Cyclopentyloxy-4-methoxybenzonitrile (159783-16-1) C₁₃H₁₅NO₂ 3-O-C₅H₉ (cyclopentyl), 4-OCH₃ Nitrile group, bulkier cyclopentyloxy Agrochemicals, polymer additives
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (172900-73-1) C₁₂H₁₇BrO₃ 4-BrCH₂, 1-OCH₃, 2-OCH₂CH₂CH₂OCH₃ Bromine substitution, flexible alkoxy Cross-coupling reactions

Key Observations:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups in 4-Isopropoxy-3-methoxybenzyl chloride are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, nitrile (-CN) or bromine substituents (e.g., 159783-16-1, 172900-73-1) increase electrophilicity, favoring nucleophilic attacks .

Reactivity in Synthesis :

  • Benzyl chlorides (e.g., 1036588-32-5) are highly reactive in nucleophilic substitutions (e.g., forming C-N or C-O bonds). Brominated analogs (e.g., 172900-73-1) may participate in Suzuki-Miyaura cross-coupling reactions due to the Br substituent .

Applications :

  • Pharmaceuticals : Methoxy/isopropoxy-substituted benzyl chlorides are intermediates in antihypertensive or antimicrobial agents.
  • Agrochemicals : Bulkier substituents (e.g., cyclopentyloxy in 159783-16-1) improve lipid solubility, enhancing pesticidal activity .

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